molecular formula C11H17Cl3N4 B2659225 6-Piperazin-1-ylimidazo[1,2-a]pyridine;trihydrochloride CAS No. 2470435-81-3

6-Piperazin-1-ylimidazo[1,2-a]pyridine;trihydrochloride

Cat. No.: B2659225
CAS No.: 2470435-81-3
M. Wt: 311.64
InChI Key: YWZNEULQHGBAJZ-UHFFFAOYSA-N
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Description

Historical Development of Imidazopyridine Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold first gained attention in the 1960s with the synthesis of fluorinated derivatives for antiviral applications. By the 1970s, its therapeutic potential expanded to antifungal and anti-inflammatory agents, exemplified by zolimidine, an early gastroprotective drug. The 1980s–1990s saw further diversification, with alpidem and zolpidem (a GABAA receptor modulator) achieving clinical success for anxiolytic and sedative purposes. These milestones underscored the scaffold’s versatility, driven by its bicyclic structure that combines aromatic stability with hydrogen-bonding capabilities.

A key advancement was the recognition of imidazo[1,2-a]pyridine as a "drug prejudice" scaffold due to its compatibility with diverse chemical modifications. For instance, the introduction of piperazine at the 6-position, as in 6-piperazin-1-ylimidazo[1,2-a]pyridine trihydrochloride, emerged from efforts to enhance pharmacokinetic properties while retaining target affinity. Modern synthetic techniques, such as transition-metal-catalyzed cyclizations, have further accelerated the development of novel derivatives.

Table 1: Historical Milestones in Imidazopyridine Research

Decade Key Development Therapeutic Application
1960s Fluorinated derivatives Antiviral agents
1970s Zolimidine Gastroprotection
1980s Alpidem/Zolpidem Anxiolytics/Sedatives
2000s Piperazine-substituted derivatives Kinase inhibitors

Pharmacological Significance of Piperazine-Substituted Heterocycles

Piperazine’s incorporation into heterocyclic systems, such as imidazo[1,2-a]pyridine, addresses critical challenges in drug design. The piperazine ring improves aqueous solubility through its basic nitrogen atoms, which facilitate salt formation (e.g., trihydrochloride derivatives). This modification also enhances blood-brain barrier penetration, as demonstrated by zolpidem’s CNS activity. Structurally, piperazine introduces conformational flexibility, enabling optimal positioning of pharmacophoric groups within target binding pockets.

In kinase inhibitors, piperazine-linked imidazopyridines exhibit dual functionality: the imidazo[1,2-a]pyridine core engages in π-π stacking with hydrophobic residues, while the piperazine nitrogen forms hydrogen bonds with catalytic lysines or aspartates. For example, compound 49 (XEN103), a piperazinylpyridazine-based SCD1 inhibitor, achieved nanomolar potency by leveraging these interactions. Such derivatives highlight piperazine’s role in balancing potency and physicochemical properties.

Research Evolution of Imidazo[1,2-a]pyridine Derivatives

The structural evolution of imidazo[1,2-a]pyridine derivatives has been guided by advances in synthetic methodology and target identification. Early derivatives focused on modifying the core’s 2- and 6-positions to optimize steric and electronic effects. The introduction of piperazine at position 6 marked a paradigm shift, enabling access to G protein-coupled receptors (GPCRs) and enzymes previously deemed undruggable.

Recent innovations include halogenation (e.g., chloro, trifluoromethyl groups) to enhance metabolic stability and target selectivity. For instance, trifluoromethyl-substituted derivatives in patents demonstrate improved binding to CRF1 receptors and tyrosine kinases. Computational tools, such as molecular docking, have further refined substituent patterns, leading to compounds with sub-micromolar affinities for oncology targets.

Table 2: Structural Modifications and Target Applications

Modification Position Target Class Biological Activity
Piperazine 6 GPCRs, Kinases Anxiolytic, Anticancer
Trifluoromethyl 3 Tyrosine Kinases Antiproliferative
Chloro 2 CRF1 Receptors Anti-inflammatory

Theoretical Basis for Imidazopyridine Pharmacophore Design

The pharmacophore of 6-piperazin-1-ylimidazo[1,2-a]pyridine trihydrochloride comprises three critical elements: (1) the imidazo[1,2-a]pyridine core, which provides a planar aromatic surface for hydrophobic interactions; (2) the piperazine moiety, which introduces hydrogen-bond donors/acceptors and cationic character at physiological pH; and (3) the trihydrochloride counterion, which enhances solubility and crystallinity.

Quantum mechanical studies reveal that the scaffold’s electron-rich nature facilitates charge-transfer interactions with aromatic residues in binding sites. For example, the nitrogen at position 1 of the imidazo ring acts as a hydrogen-bond acceptor, while the piperazine’s secondary amine serves as a donor. These features are exemplified in patented compounds targeting NAD+ biosynthesis (e.g., NAMPT inhibitors), where piperazine’s basicity is crucial for ionic interactions with conserved aspartate residues.

Conceptual Framework for Structure-Based Drug Discovery Approaches

Structure-based drug design (SBDD) has been instrumental in optimizing 6-piperazin-1-ylimidazo[1,2-a]pyridine derivatives. X-ray crystallography of lead compounds bound to SCD1 revealed that the imidazo[1,2-a]pyridine core occupies a hydrophobic cleft, while the piperazine extends into a solvent-exposed region, minimizing entropic penalties. This insight guided the development of XEN103, which combines a rigid core with a flexible piperazine tail to achieve nanomolar inhibition.

Fragment-based approaches have also been employed, where modular synthesis allows rapid exploration of substituent effects. For instance, replacing piperazine with morpholine in analogues reduced off-target activity against cytochrome P450 enzymes, demonstrating the importance of nitrogen basicity in metabolic stability. Machine learning models further predict ADMET properties, enabling prioritization of derivatives with favorable pharmacokinetic profiles.

Properties

IUPAC Name

6-piperazin-1-ylimidazo[1,2-a]pyridine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.3ClH/c1-2-11-13-5-8-15(11)9-10(1)14-6-3-12-4-7-14;;;/h1-2,5,8-9,12H,3-4,6-7H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZNEULQHGBAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN3C=CN=C3C=C2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Piperazin-1-ylimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, a Pd-catalyzed amide coupling reaction can be employed to synthesize imidazo[1,2-a]pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Piperazin-1-ylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: Metal-free oxidation can be used to functionalize the imidazo[1,2-a]pyridine scaffold.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups onto the scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., palladium), oxidizing agents, and reducing agents. Reaction conditions may involve specific solvents, temperatures, and reaction times to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

6-Piperazin-1-ylimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as an acetylcholinesterase inhibitor and antioxidant, which could be useful in treating neurodegenerative diseases such as Alzheimer’s disease.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Piperazin-1-ylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The following table highlights key differences between 6-Piperazin-1-ylimidazo[1,2-a]pyridine;trihydrochloride and structurally related compounds:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications Reference
This compound C₁₁H₁₇Cl₃N₆ Piperazine (6-position), 3 HCl 383.66 g/mol High solubility, CNS drug candidate
6-Chloroimidazo[1,2-a]pyridine C₇H₅ClN₂ Chlorine (6-position) 152.58 g/mol Precursor for functionalization
6-Chloro-2-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine hydrochloride C₁₂H₁₆Cl₂N₄ Chlorine (6-position), Piperazinemethyl (2-position) 287.19 g/mol Dual-substituted, potential kinase inhibitor
2-Methyl-3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine C₁₂H₂₀N₄ Piperazinemethyl (3-position), Tetrahydro core 220.32 g/mol Reduced ring saturation, improved metabolic stability

Key Observations :

  • Substituent Position : The 6-piperazinyl substitution in the target compound distinguishes it from analogues like 6-chloro derivatives, which are often intermediates for further synthesis.
  • Salt Form: The trihydrochloride form enhances aqueous solubility compared to neutral or mono-salinated analogues (e.g., compound MFCD16622096 in ), critical for drug formulation.
Functional Group Comparisons
  • Piperazine vs. Pyrimidine : Piperazine-containing compounds (e.g., ) often exhibit superior binding to serotonin or dopamine receptors compared to pyrimidine-substituted derivatives (e.g., compound 12 in ), which may target enzymes like kinases.
  • Chlorine vs. Piperazine : Chlorine at the 6-position (e.g., ) increases electrophilicity for nucleophilic substitution reactions, whereas the piperazine group introduces basicity and hydrogen-bonding capacity.
Pharmacological Relevance
  • Imidazo[1,2-a]pyridines with piperazine substituents are frequently explored for antipsychotic or anxiolytic activity. In contrast, oxadiazolyl-pyridinols (e.g., , Catalog 120463) are more common in antimicrobial or anti-inflammatory research.

Biological Activity

6-Piperazin-1-ylimidazo[1,2-a]pyridine;trihydrochloride, commonly referred to as PIP, is a synthetic compound that has garnered attention for its potential biological activities, particularly as an ionotropic glutamate receptor antagonist. This article provides a comprehensive overview of its biological activity, including research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H20Cl3N4
  • CAS Number : 2470435-81-3

Ionotropic Glutamate Receptor Antagonism

PIP has been primarily studied for its ability to act as an antagonist to ionotropic glutamate receptors (iGluRs), which are crucial in mediating excitatory neurotransmission in the central nervous system. The modulation of these receptors is significant for conditions characterized by excessive neuronal activity, such as epilepsy and stroke.

PIP binds to the iGluRs and inhibits their activity. This action can potentially reduce excitotoxicity in neuronal tissues, providing a therapeutic avenue for various neurological disorders. Studies indicate that PIP effectively blocks glutamate-induced currents in vitro, demonstrating its antagonistic properties against NMDA receptors .

Other Biological Applications

In addition to its role as an iGluR antagonist, PIP has been investigated for other potential biological activities:

  • Neuroprotective Effects : Research suggests that PIP may offer neuroprotection in models of ischemic injury by reducing neuronal death and inflammation .
  • Antitumor Activity : Preliminary studies have indicated that PIP might possess antitumor properties, although further research is required to elucidate this effect fully.

In Vitro Studies

Several studies have examined the effects of PIP on neuronal cells:

  • Neuronal Cell Culture Experiments : In cultured neurons exposed to high levels of glutamate, PIP significantly reduced cell death compared to control groups. This suggests a protective effect against excitotoxicity .
  • Electrophysiological Studies : PIP was shown to inhibit NMDA receptor-mediated currents in patch-clamp recordings, confirming its role as an antagonist .

In Vivo Studies

Research involving animal models has provided insights into the therapeutic potential of PIP:

  • Stroke Models : In rodent models of stroke, administration of PIP resulted in reduced infarct size and improved neurological outcomes compared to untreated controls .
  • Epilepsy Models : PIP demonstrated efficacy in reducing seizure frequency in models of induced epilepsy, indicating potential for future therapeutic use .

Case Study 1: Neuroprotection in Ischemia

A study explored the effects of PIP on ischemic brain injury in rats. The results indicated that rats treated with PIP showed significant improvement in behavioral tests and reduced neuronal loss compared to the control group. Histological analysis confirmed decreased apoptosis markers in treated animals .

Case Study 2: Antitumor Activity Assessment

In a preliminary assessment using cancer cell lines, PIP exhibited cytotoxic effects against certain tumor types. Further investigation is needed to determine the underlying mechanisms and potential clinical applications .

Summary Table of Biological Activities

Activity TypeFindings
Ionotropic Glutamate ReceptorAntagonist properties confirmed
NeuroprotectiveReduced cell death in glutamate exposure
AntitumorCytotoxic effects observed
Stroke ModelReduced infarct size
Epilepsy ModelDecreased seizure frequency

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Piperazin-1-ylimidazo[1,2-a]pyridine;trihydrochloride, and how can reaction yields be optimized?

  • Methodological Answer: Synthesis can leverage solvent-free conditions with Na₂CO₃ as a base catalyst, a method validated for structurally related imidazo[1,2-a]pyridines to achieve high yields . Microwave-assisted protocols (e.g., in methanol/water mixtures with trifluoroacetic acid) are also effective for cyclization and functionalization steps, as demonstrated in analogous heterocyclic systems . Computational reaction path searches (e.g., quantum chemical calculations) can optimize conditions by predicting energy barriers and intermediates, reducing trial-and-error experimentation .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm, imidazo-pyridine aromatic protons at δ 7.0–8.5 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., C-N stretches in piperazine at ~1350 cm⁻¹, aromatic C=C at ~1600 cm⁻¹) .
  • ESI-MS : Validate molecular weight (e.g., [M+H]⁺ peaks) and detect impurities .

Q. What initial biological screening assays are recommended for evaluating its therapeutic potential?

  • Methodological Answer: Prioritize in vitro assays for target engagement:

  • Enzyme Inhibition : Use fluorescence-based or radiometric assays to test kinase or protease inhibition, referencing protocols for structurally similar imidazo[1,2-a]pyridines .
  • Antiparasitic Activity : Screen against Leishmania or Trypanosoma cultures, as chloro-substituted derivatives show IC₅₀ values <10 μM .
  • Cytotoxicity : Employ MTT assays on mammalian cell lines to assess selectivity .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound under varying pH and solvent conditions?

  • Methodological Answer:

  • Reactivity : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites .
  • Solubility : Apply COSMO-RS simulations to predict solubility in polar solvents (e.g., DMSO, water) .
  • Degradation Pathways : Simulate hydrolytic or oxidative degradation mechanisms using transition-state modeling .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy observed in related imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance using LC-MS/MS. For example, trifluoromethyl substituents in analogous compounds improve metabolic stability .
  • Prodrug Strategies : Modify the piperazine moiety (e.g., acetylation) to enhance bioavailability, as seen in ethyl 6-fluoroimidazo[1,2-a]pyrimidine derivatives .
  • Species-Specific Metabolism : Compare metabolite profiles across animal models using hepatocyte microsomes .

Q. What structural modifications enhance selectivity toward specific biological targets (e.g., kinases vs. GPCRs)?

  • Methodological Answer:

  • Piperazine Substitutions : Replace the trihydrochloride salt with bulky groups (e.g., 4-arylpiperazines) to sterically block off-target binding, as shown in antitrypanosomal derivatives .
  • Heterocycle Fusion : Introduce triazolo or pyridazine rings to modulate electronic properties, improving kinase selectivity .
  • SAR Analysis : Systematically vary substituents (e.g., chloro, methyl, trifluoromethyl) and correlate with activity data using multivariate regression .

Q. How do solvent and counterion choices influence crystallization and polymorph formation?

  • Methodological Answer:

  • Crystallization Screens : Use high-throughput platforms (e.g., 96-well plates) with solvents of varying polarity (e.g., ethanol, acetonitrile) to identify stable polymorphs .
  • Counterion Effects : Compare trihydrochloride with dihydrochloride salts (e.g., ) to assess hygroscopicity and crystallinity via X-ray diffraction .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the biological activity of imidazo[1,2-a]pyridine derivatives across studies?

  • Methodological Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., reference inhibitors) and replicate experiments across labs .
  • Batch Purity : Analyze impurities via HPLC (e.g., ) to rule out interference from byproducts .
  • Contextual Factors : Account for cell line variability (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum concentration) .

Methodological Resources

  • Synthetic Protocols : (solvent-free synthesis), (microwave-assisted reactions).
  • Computational Tools : (ICReDD’s reaction path search methods).
  • Biological Assays : (antiparasitic screening), (enzyme inhibition).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.